2-(Benzyloxy)-1-{2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl}ethan-1-one
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Overview
Description
2-(Benzyloxy)-1-{2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl}ethan-1-one is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique combination of a benzyloxy group and an oxa-azabicyclo scaffold, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-{2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl}ethan-1-one typically involves multi-step organic reactions. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis routes, optimized for yield and purity. These methods would include the use of large-scale reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-{2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
2-(Benzyloxy)-1-{2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl}ethan-1-one has significant potential in various fields:
Chemistry: It serves as a key synthetic intermediate in the total synthesis of several target molecules.
Biology: Its unique structure makes it a candidate for studying biological pathways and interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(Benzyloxy)-1-{2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl}ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The oxa-azabicyclo scaffold is known to interact with various biological receptors, potentially modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Shares the bicyclic structure but lacks the benzyloxy group.
Tropane Alkaloids: These compounds also feature a bicyclic structure and are known for their biological activity.
Uniqueness
What sets 2-(Benzyloxy)-1-{2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl}ethan-1-one apart is its combination of the benzyloxy group with the oxa-azabicyclo scaffold. This unique structure imparts distinct chemical reactivity and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H17NO3 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)-2-phenylmethoxyethanone |
InChI |
InChI=1S/C15H17NO3/c17-15(11-18-10-12-4-2-1-3-5-12)16-13-6-8-14(19-16)9-7-13/h1-6,8,13-14H,7,9-11H2 |
InChI Key |
CIOHEMJXKLBEOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC1N(O2)C(=O)COCC3=CC=CC=C3 |
Origin of Product |
United States |
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